(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to an ethanamine group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Ring: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Attachment of the Ethanamine Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the ethanamine precursor with the imidazo[1,2-a]pyridine ring.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imidazo[1,2-a]pyridine ring or the ethanamine group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the imidazo[1,2-a]pyridine ring.
Reduction: Reduced forms of the imidazo[1,2-a]pyridine ring or ethanamine group.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring are likely to play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The ethanamine group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-{7-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
- (1R)-1-{7-fluoroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
- (1R)-1-{7-iodoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
Uniqueness
The presence of the bromine atom in (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride distinguishes it from its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique compared to its chloro, fluoro, and iodo counterparts.
Properties
Molecular Formula |
C9H12BrCl2N3 |
---|---|
Molecular Weight |
313.02 g/mol |
IUPAC Name |
(1R)-1-(7-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H10BrN3.2ClH/c1-6(11)8-5-13-3-2-7(10)4-9(13)12-8;;/h2-6H,11H2,1H3;2*1H/t6-;;/m1../s1 |
InChI Key |
CQFUESGVCRKRJK-QYCVXMPOSA-N |
Isomeric SMILES |
C[C@H](C1=CN2C=CC(=CC2=N1)Br)N.Cl.Cl |
Canonical SMILES |
CC(C1=CN2C=CC(=CC2=N1)Br)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.